![molecular formula C12H9NO B2558681 2,3-Dihydro-benzo[de]isoquinolin-1-one CAS No. 18833-41-5](/img/structure/B2558681.png)

2,3-Dihydro-benzo[de]isoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

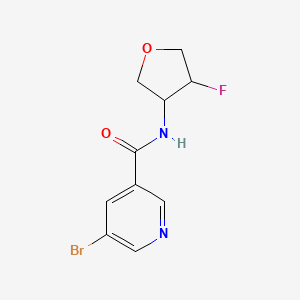

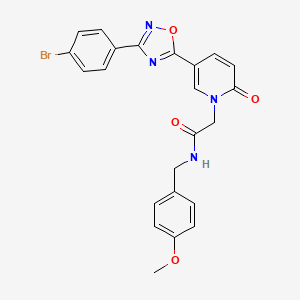

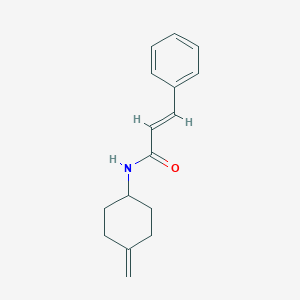

2,3-Dihydro-benzo[de]isoquinolin-1-one, also known as benzodisoquinoline, is a compound of interest in the field of chemistry. It is a derivative of the benzo[de]isoquinoline-1,3-dione system . The molecular formula of this compound is C12H9NO .

Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

The molecular weight of 2,3-Dihydro-benzo[de]isoquinolin-1-one is 183.206 Da and its monoisotopic mass is 183.068420 Da .Chemical Reactions Analysis

In recent years, isoquinoline-1,3 (2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . A diverse range of synthetic methods employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine .Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H9NO and an average mass of 183.206 Da .Scientific Research Applications

Chemosensor Systems

2,3-Dihydro-benzo[de]isoquinolin-1-one: derivatives have been explored as chemosensors. These compounds exhibit high selectivity in detecting anions, making them valuable tools for analytical chemistry. Researchers have functionalized the amino groups of this system to create imines, amines, thioureas, and hydrazones, enhancing their sensing capabilities .

Antileishmanial Efficacy

In the context of visceral leishmaniasis (VL), a series of uniquely functionalized derivatives of 2,3-Dihydro-benzo[de]isoquinolin-1-one were synthesized. These compounds were evaluated for their antileishmanial efficacy. The post-Ugi modification strategy allowed efficient synthesis, making them potential candidates for combating this disease .

Fluorescent and Colorimetric Sensors

Compounds containing a free amino group, such as those derived from 2,3-Dihydro-benzo[de]isoquinolin-1-one , can serve as effective fluorescent and colorimetric sensors. By introducing additional complex-forming fragments and fluorophores, researchers can tailor their effectiveness and selectivity for various cations and anions .

Ionochromic Sensors

The aminoalkyl or hydrazine fragments present in benzo[de]isoquinoline-1,3-diones offer potential synthons for ionochromic sensors. These sensors undergo color changes in response to specific ions, providing a visual indication. Further exploration of these derivatives could lead to novel sensor systems .

Biological Activity

While research on the biological activity of 2,3-Dihydro-benzo[de]isoquinolin-1-one is ongoing, its unique structure suggests potential interactions with biological targets. Investigating its effects on enzymes, receptors, or cellular processes may reveal new therapeutic applications .

Synthetic Methodology

The synthesis of 2,3-Dihydro-benzo[de]isoquinolin-1-one and its derivatives involves interesting chemical transformations. Researchers continue to explore efficient routes for accessing this scaffold, which can contribute to the development of novel synthetic methodologies .

Mechanism of Action

properties

IUPAC Name |

2,3-dihydrobenzo[de]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-12-10-6-2-4-8-3-1-5-9(7-13-12)11(8)10/h1-6H,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJHNXPHHOCUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C(=CC=C3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-benzo[de]isoquinolin-1-one | |

CAS RN |

18833-41-5 |

Source

|

| Record name | 3-azatricyclo[7.3.1.0,5,13]trideca-1(12),5(13),6,8,10-pentaen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-tert-butyl-2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2558605.png)

![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2558608.png)

![7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2558611.png)

![N-[Oxan-4-yl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2558612.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2558620.png)